molecular formula C12H22N2O3 B7576782 N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide

Cat. No.: B7576782
M. Wt: 242.31 g/mol
InChI Key: BCVUHKLTSUYDBF-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an acetamide group, and a dioxane moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide typically involves the reaction of 1,4-dioxane with piperidine derivatives under specific conditions. One common method includes the use of Selectfluor and iron(II) sulfate heptahydrate as catalysts . The reaction proceeds through the formation of an intermediate, which is then reacted with acetamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide is unique due to its combination of a piperidine ring, an acetamide group, and a dioxane moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-12(7-10-1-3-13-4-2-10)14-8-11-9-16-5-6-17-11/h10-11,13H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVUHKLTSUYDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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